molecular formula C19H24N4O2 B2664309 (E)-3-cyclopropyl-N'-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285614-08-5

(E)-3-cyclopropyl-N'-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2664309
CAS No.: 1285614-08-5
M. Wt: 340.427
InChI Key: YTEFIOBGRLGCCB-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of benzylidene derivative. Benzylidene compounds are formally derivatives of benzylidene . They are often used in organic synthesis and can exhibit various biological properties .


Chemical Reactions Analysis

Benzylidene compounds can participate in various chemical reactions. For example, they can undergo Knoevenagel condensation reactions .

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

The compound similar to (E)-3-cyclopropyl-N'-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide, specifically (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), was synthesized and characterized by various spectroscopic methods including FT-IR, NMR, and ESI-MS. It underwent molecular docking studies, indicating potential as an anti-diabetic agent. This highlights the compound's relevance in the development of new therapeutic agents based on structural and molecular studies (Karrouchi et al., 2021).

Antimicrobial and Antioxidant Activities

Another closely related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrated in vitro antidiabetic and antioxidant activities. Its molecular docking studies revealed potential anti-diabetic activity through inhibition of α-glucosidase, showcasing its applicability in medical research targeting metabolic disorders (Karrouchi et al., 2020).

Synthesis of Heterocyclic Compounds from Salicylic Acid Hydrazide

Heterocyclic compounds derived from hydrazides, such as 1,3,4-oxadiazole and thiazolidinone derivatives, were synthesized, demonstrating the versatility of pyrazole-carbohydrazide derivatives in generating bioactive molecules. These compounds were evaluated for antimicrobial activities, showcasing their potential in drug discovery for microbial infections (Sarshira et al., 2016).

Novel Pyrazole Integrated 1,3,4-Oxadiazoles

The synthesis of novel pyrazole integrated 1,3,4-oxadiazoles, characterized by analytical and spectral methods, revealed potent to weak antimicrobial activity. This work highlights the potential of pyrazole-carbohydrazide derivatives in the development of new antimicrobial agents (Ningaiah et al., 2014).

Vibrational Spectroscopic Investigations

Vibrational spectroscopic studies of a similar compound, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, alongside molecular dynamic simulations and molecular docking, offer insights into the compound's stability and potential inhibitory action against specific proteins, contributing to the understanding of its interactions at the molecular level (Pillai et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzylidene derivatives have been studied for their anticancer properties, where they may act as telomerase inhibitors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future research directions would depend on the specific properties and potential applications of the compound. Benzylidene derivatives are of interest in various fields including medicinal chemistry and materials science .

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(2-pentoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-3-6-11-25-18-8-5-4-7-15(18)13-20-23-19(24)17-12-16(21-22-17)14-9-10-14/h4-5,7-8,12-14H,2-3,6,9-11H2,1H3,(H,21,22)(H,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEFIOBGRLGCCB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.